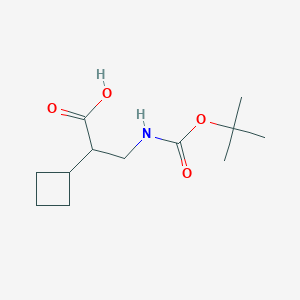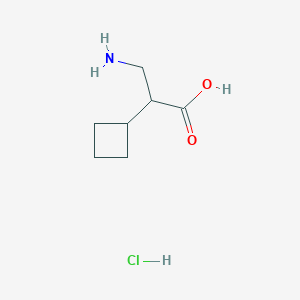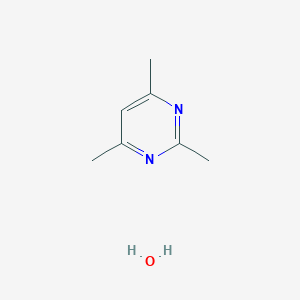
rac-3-Boc-amino-2-cyclobutyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-3-Boc-amino-2-cyclobutyl-propionic acid” is a chemical compound with the IUPAC name 2-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . It has a molecular weight of 243.303g/mol .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13NO2 . The structure includes a cyclobutyl group, a propionic acid group, and a Boc-protected amino group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that Boc-protected amines can undergo various reactions. For instance, they can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 280.3±23.0 °C and a predicted density of 1.179±0.06 g/cm3 . Its pKa is predicted to be 3.70±0.16 .Applications De Recherche Scientifique
Rac-3-Boc-amino-2-cyclobutyl-propionic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a chiral building block for the synthesis of a variety of compounds, including drugs, drug candidates, and drug analogs. In biochemistry, this compound has been studied for its ability to interact with proteins and other biomolecules, and for its potential applications in drug design. In pharmacology, this compound has been studied for its ability to modulate the activity of a variety of receptors, enzymes, and other targets.
Mécanisme D'action
Rac-3-Boc-amino-2-cyclobutyl-propionic acid has been studied for its ability to interact with proteins, enzymes, and other biomolecules. The mechanism of action is believed to involve the formation of hydrogen bonds between the cyclobutyl moiety and the protein or enzyme, as well as the formation of covalent bonds between the boc-amino group and the protein or enzyme.
Biochemical and Physiological Effects
This compound has been studied for its ability to modulate the activity of a variety of receptors, enzymes, and other targets. In particular, this compound has been studied for its ability to modulate the activity of G-protein coupled receptors, such as the serotonin receptor, the adenosine receptor, and the histamine receptor. This compound has also been studied for its ability to modulate the activity of enzymes, such as the cyclooxygenase-2 enzyme, and other targets, such as the nuclear factor kappa B signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-3-Boc-amino-2-cyclobutyl-propionic acid has several advantages for use in laboratory experiments. For example, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, this compound has been shown to interact with a variety of proteins and enzymes, making it a useful tool for studying protein-protein and enzyme-enzyme interactions. However, this compound also has several limitations for use in laboratory experiments. For example, this compound is not very soluble in organic solvents and is not very stable in organic solvents. In addition, the boc-amino group of this compound can be hydrolyzed in aqueous solutions, which can lead to the loss of activity.
Orientations Futures
There are a variety of potential future directions for the study of rac-3-Boc-amino-2-cyclobutyl-propionic acid. For example, further research is needed to better understand the mechanism of action of this compound, as well as its potential applications in drug design. In addition, further research is needed to optimize the synthesis of this compound, as well as to develop new synthetic methods for the synthesis of related compounds. Finally, further research is needed to explore the potential therapeutic applications of this compound, as well as its potential toxicity.
Méthodes De Synthèse
Rac-3-Boc-amino-2-cyclobutyl-propionic acid can be synthesized through a variety of methods, including the reaction of cyclobutyl bromide with boc-amino-2-propionic acid, and the reaction of cyclobutyl bromide with boc-amino-2-bromoacetic acid. Both of these reactions require the use of an acid catalyst, such as trifluoroacetic acid (TFA). In addition, the reaction of cyclobutyl bromide with boc-amino-2-propionic acid can also be performed with a base catalyst, such as sodium hydroxide (NaOH).
Propriétés
IUPAC Name |
2-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9(10(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTPOTRMUZEEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)


![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)
![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)